O-Demethylpaulomycin A: A Technical Guide to its Discovery, Origin, and Biological Activity
O-Demethylpaulomycin A: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family, a group of glycosylated compounds with activity primarily against Gram-positive bacteria. This document provides a comprehensive technical overview of the discovery, origin, and biological properties of O-Demethylpaulomycin A. It details the initial isolation from Streptomyces paulus, outlines the experimental protocols for its production and purification, presents its antibacterial activity profile, and discusses its biosynthetic origins. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug development.
Discovery and Origin
O-Demethylpaulomycin A was first isolated from the fermentation broth of the soil bacterium Streptomyces paulus strain 273. The discovery was made by a team of researchers at the Research Laboratories of the Upjohn Company in Kalamazoo, Michigan, and was first reported in 1988.[1] This novel compound was identified as a metabolite produced alongside other members of the paulomycin family.
Table 1: Discovery and Origin of O-Demethylpaulomycin A
| Attribute | Description |
| Compound Name | O-Demethylpaulomycin A |
| Producing Organism | Streptomyces paulus strain 273 |
| Year of Discovery | 1988 |
| Discovering Institution | The Upjohn Company |
| Natural Habitat of Organism | Soil |
| Molecular Formula | C₃₃H₄₄N₂O₁₇S |
Experimental Protocols
Fermentation of Streptomyces paulus for O-Demethylpaulomycin A Production
A detailed fermentation protocol for the production of paulomycins, including O-Demethylpaulomycin A, by Streptomyces paulus NRRL 8115, a related strain, has been described. This process involves a two-stage culture.
Seed Culture:
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Medium: GS-7 medium.
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Inoculum: 50 μL of S. paulus spores.
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Culture Conditions: Incubation at 28°C for 2 days.
Production Culture:
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Medium: R5α medium.
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Inoculum: 2% (v/v) of the seed culture.
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Culture Conditions: Incubation for 4 days.[2]
Isolation and Purification of O-Demethylpaulomycin A
The isolation of O-Demethylpaulomycin A from the fermentation broth involves extraction and chromatographic techniques.
Extraction:
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The fermentation broth is harvested by centrifugation.
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The supernatant is extracted three times with an equal volume of ethyl acetate (B1210297).
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The combined ethyl acetate extracts are dried in vacuo.[2]
Purification:
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The dried extract is redissolved in a suitable solvent (e.g., acetonitrile) for further purification.[2]
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Purification is achieved using High-Pressure Liquid Chromatography (HPLC).[1][3]
Structure Elucidation
The chemical structure of O-Demethylpaulomycin A was determined using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were employed to determine the connectivity of atoms.
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Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique was used to determine the molecular weight and elemental composition of the compound.[1]
Biological Activity
O-Demethylpaulomycin A exhibits antibacterial activity, primarily against Gram-positive bacteria. The antibacterial properties of the paulomycin family of compounds have been noted to be significant against this class of organisms.[3]
Table 2: Antibacterial Activity of Paulomycin Family Compounds (Illustrative MIC Values)
| Bacterial Strain | Paulomycin A MIC (µg/mL) | Paulomycin B MIC (µg/mL) |
| Staphylococcus aureus | 0.015 - 0.06 | 0.03 - 0.12 |
| Streptococcus pyogenes | 0.004 - 0.015 | 0.007 - 0.03 |
| Streptococcus pneumoniae | 0.007 - 0.03 | 0.015 - 0.06 |
Note: Specific MIC values for O-Demethylpaulomycin A are not detailed in the readily available literature but are expected to be in a similar range to other paulomycins.
Biosynthesis
O-Demethylpaulomycin A is a derivative of paulomycin A, differing by the absence of a methyl group on the paulomycose sugar moiety. The biosynthesis of paulomycins is a complex process involving a dedicated gene cluster.
The proposed biosynthetic pathway for paulomycins is a convergent model. It involves the synthesis of three main structural components: the paulic acid moiety, the D-allose sugar, and the L-paulomycose sugar, which are then assembled. O-Demethylpaulomycin A is believed to be formed through the enzymatic O-demethylation of a paulomycin precursor. While the specific enzyme responsible for this demethylation in S. paulus has not been explicitly characterized, O-demethylation reactions in other microorganisms are known to be catalyzed by enzymes such as dioxygenases or cytochrome P450 monooxygenases.[4][5]
Visualizations
O-Demethylpaulomycin A Discovery and Characterization Workflow
Caption: Workflow for the discovery and characterization of O-Demethylpaulomycin A.
Proposed Biosynthetic Relationship of O-Demethylpaulomycin A
Caption: Proposed biosynthetic origin of O-Demethylpaulomycin A.
References
- 1. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]
- 5. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
